2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Overview
Description
2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the construction of the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and triazole-containing molecules. Examples include:
- Pyrrolidine-2,5-diones
- Pyrrolizines
- Triazole-based drugs
Uniqueness
What sets 2-(1-((4-(2-chlorophenoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
2-[1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S/c19-17-3-1-2-4-18(17)26-15-5-7-16(8-6-15)27(24,25)22-12-9-14(13-22)23-20-10-11-21-23/h1-8,10-11,14H,9,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQGNAPNTJKDJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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